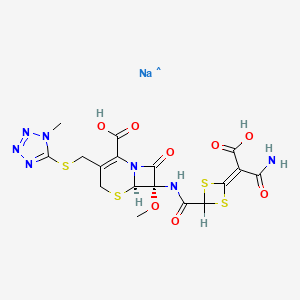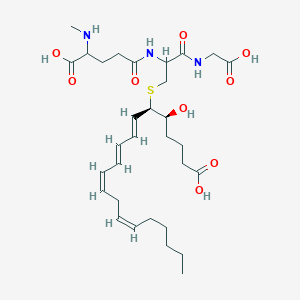
N-Methyl ltc4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl Leukotriene C4 is a synthetic analog of Leukotriene C4, a cysteinyl leukotriene. Leukotriene C4 is produced by neutrophils, macrophages, mast cells, and by transcellular metabolism in platelets. It is one of the constituents of the slow-reacting substance of anaphylaxis and exhibits potent smooth muscle contracting activity. N-methyl Leukotriene C4 is not readily metabolized to Leukotriene D4 and Leukotriene E4, making it a potent and selective CysLT2 receptor agonist .
Preparation Methods
N-methyl Leukotriene C4 is synthesized by the conjugation of glutathione to Leukotriene A4, catalyzed by Leukotriene C4 synthase. The synthetic analog is prepared to ensure it is not readily metabolized to Leukotriene D4 and Leukotriene E4. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide, mixing with polyethylene glycol 300, adding Tween 80, and finally diluting with double-distilled water .
Chemical Reactions Analysis
N-methyl Leukotriene C4 undergoes various chemical reactions, including:
Scientific Research Applications
N-methyl Leukotriene C4 has several scientific research applications:
Chemistry: It is used in bioactive lipid assays to study lipid signaling and inflammatory responses.
Biology: It is used to investigate the role of cysteinyl leukotrienes in immune responses and inflammation.
Medicine: It is studied for its potential therapeutic applications in treating asthma and allergic rhinitis.
Industry: It is used in the development of drugs targeting leukotriene receptors.
Mechanism of Action
N-methyl Leukotriene C4 exerts its effects by acting as a potent and selective CysLT2 receptor agonist. It binds to the CysLT2 receptor, triggering a cascade of intracellular signaling pathways that lead to smooth muscle contraction, increased vascular permeability, and inflammation. The molecular targets involved include the CysLT2 receptor and downstream signaling molecules such as mitogen-activated protein kinases and phosphatidylinositol 3-kinase .
Comparison with Similar Compounds
N-methyl Leukotriene C4 is unique compared to other cysteinyl leukotrienes like Leukotriene C4, Leukotriene D4, and Leukotriene E4. Unlike Leukotriene C4, N-methyl Leukotriene C4 is not readily metabolized to Leukotriene D4 and Leukotriene E4, making it a more stable and selective agonist for the CysLT2 receptor. Similar compounds include:
Leukotriene C4: The parent cysteinyl leukotriene.
Leukotriene D4: A metabolite of Leukotriene C4.
Leukotriene E4: Another metabolite of Leukotriene C4.
Properties
Molecular Formula |
C31H49N3O9S |
|---|---|
Molecular Weight |
639.8 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-[3-(carboxymethylamino)-2-[[4-carboxy-4-(methylamino)butanoyl]amino]-3-oxopropyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C31H49N3O9S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-26(25(35)16-15-18-28(37)38)44-22-24(30(41)33-21-29(39)40)34-27(36)20-19-23(32-2)31(42)43/h7-8,10-14,17,23-26,32,35H,3-6,9,15-16,18-22H2,1-2H3,(H,33,41)(H,34,36)(H,37,38)(H,39,40)(H,42,43)/b8-7-,11-10-,13-12+,17-14+/t23?,24?,25-,26+/m0/s1 |
InChI Key |
FPLBRCJNODNRQZ-LZHUJPGBSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)NC |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(R)-[(1S,2S)-2-methyl-2-[(propan-2-yl)carbamoyl]cyclopropyl](phenyl)methyl]carbamate](/img/structure/B10774427.png)
![[125I]cetrorelix](/img/structure/B10774430.png)
![(3R,5R)-7-[4-(4-fluorophenyl)-2-methyl-1-(propan-2-yl)-1H-pyrrol-3-yl]-3,5-dihydroxyheptanoate](/img/structure/B10774434.png)
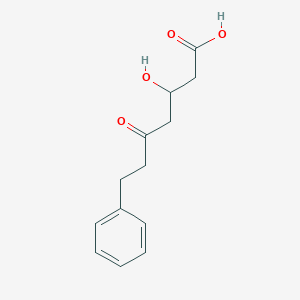
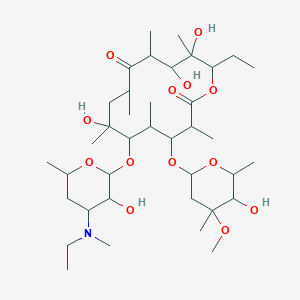
![5-[[(2S)-2-[[6-(1-adamantylmethylcarbamoyl)1H-indole-5-carbonyl]amino]-3-phenylpropanoyl]amino]benzene-1,3-dicarboxylic acid](/img/structure/B10774452.png)
![(6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-ol](/img/structure/B10774470.png)
![methyl (4R)-5-[3-(4,4-diphenylpiperidin-1-yl)propylcarbamoyl]-2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B10774491.png)
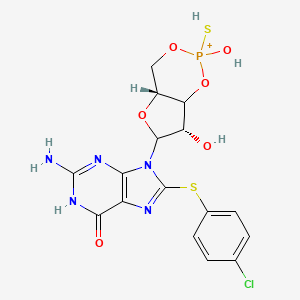
![4-[(E)-3-[[2-[3-[(3-bromo-2-methylimidazo[1,2-a]pyridin-8-yl)oxymethyl]-2,4-dichloro-N-methylanilino]-2-oxoethyl]amino]-3-oxoprop-1-enyl]-N,N-dimethylbenzamide](/img/structure/B10774503.png)
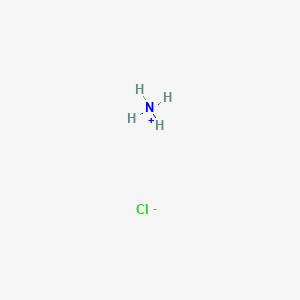
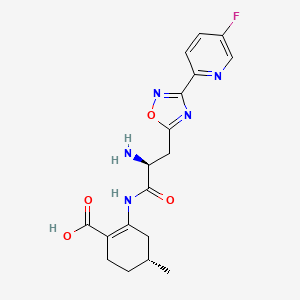
![(Z)-7-[(1S,2R,3R,4R)-3-[[2-[(4-(125I)iodanylphenyl)carbamoyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10774523.png)
